Moxisylyte hydrochloride

Descripción general

Descripción

Moxisylyte hydrochloride, also known as thymoxamine, is a specific and orally active alpha-1 adrenergic antagonist. It is primarily used in the treatment of erectile dysfunction and peripheral vascular disorders such as Raynaud’s phenomenon. This compound works by blocking alpha-adrenergic receptors, leading to vasodilation and improved blood flow .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of moxisylyte hydrochloride involves several steps, starting with the preparation of the core phenol ether structure. The key steps include:

Formation of the phenol ether: This involves the reaction of a substituted phenol with an alkylating agent under basic conditions.

Esterification: The phenol ether is then esterified using acetic anhydride or acetyl chloride in the presence of a base to form the acetate ester.

Quaternization: The final step involves the quaternization of the dimethylamino group using hydrochloric acid to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for the esterification and quaternization steps to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

Moxisylyte hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The phenol ether group can be oxidized to form quinones under strong oxidative conditions.

Reduction: The acetate ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The dimethylamino group can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Quinones and related compounds.

Reduction: Alcohol derivatives.

Substitution: Various substituted amines and esters.

Aplicaciones Científicas De Investigación

Moxisylyte hydrochloride, also known as thymoxamine, is an alpha-1 adrenergic antagonist with diverse applications in treating various conditions . Originally developed by Fujirebio and Iolab in the late 1980s, it has been approved for clinical and research uses .

Indications and Clinical Applications

- Erectile Dysfunction: Moxisylyte is used in urology for treating erectile dysfunction . Intracavernous injections of moxisylyte at doses of 10, 20, or 30 mg can induce erections adequate for sexual intercourse in most patients .

- Raynaud's Syndrome: In the UK, moxisylyte (marketed as Opilon) is used for the short-term treatment of primary Raynaud's syndrome to improve blood circulation in the extremities .

- Cerebral Infarction and Hemorrhage: Moxisylyte is indicated for the symptomatic management of sequelae of cerebral infarction or hemorrhage, conditions characterized by the blockage of arteries in the brain .

- Reversal of Mydriasis: The FDA has classified moxisylyte for reversing phenylephrine-induced mydriasis in patients with narrow anterior angles who are at risk of developing acute angle-closure glaucoma .

- Impotence: In France, moxisylyte is approved as a treatment for impotence .

- Retinopathy: Moxisylyte has been examined in cases of simple or background retinopathy .

Pharmacological Actions

- Vasodilation: Moxisylyte functions as a vasodilator by specifically blocking alpha-adrenergic receptors . This action is competitive against norepinephrine without affecting beta-receptors or exhibiting anti-angiotensin or anti-serotonin activity .

- Improvement of Peripheral Flow: Administration of moxisylyte improves peripheral blood flow in occlusive arterial disease with minimal impact on blood pressure. It increases cutaneous blood flow and skin temperature when applied locally .

- Relaxation of Corpus Cavernosum Tissue: this compound can relax norepinephrine-induced contractions of the corpus cavernosum tissue in the penis, contributing to its effectiveness in treating erectile dysfunction .

Research and Clinical Studies

-

Penile Corpus Cavernosum Relaxation:

- A study investigated the effects of this compound on isolated human penile corpus cavernosum tissue, comparing it with other alpha-adrenergic antagonists .

- Moxisylyte produced a concentration-dependent relaxation of norepinephrine-induced contraction in the corpus cavernosum tissue .

- Pretreatment with moxisylyte reduced the norepinephrine-induced contraction, demonstrating its potential for clinical and research applications in inducing erections .

- Clinical Study of this compound:

Safety and Hazards

Moxisylyte is generally well-tolerated, with few adverse effects, primarily related to its alpha-blocking activity rather than toxic responses . Safety information includes:

- GHS Classification: Moxisylyte is classified as harmful if swallowed, in contact with skin, or if inhaled .

- Hazard Codes: The hazard codes associated with moxisylyte include H302, H312, and H332, indicating acute toxicity .

- Precautionary Measures: Safety measures include prevention, response, storage, and disposal guidelines to mitigate potential hazards .

Adverse Effects

Mecanismo De Acción

Moxisylyte hydrochloride exerts its effects by blocking alpha-adrenergic receptors, particularly the alpha-1 subtype. This antagonism prevents the action of catecholamines like norepinephrine on these receptors, leading to vasodilation and improved blood flow. The relaxation of vascular smooth muscles results in increased blood vessel diameter, enhancing blood circulation and reducing blood pressure .

Comparación Con Compuestos Similares

Similar Compounds

Prazosin: Another alpha-1 adrenergic antagonist used in the treatment of hypertension and benign prostatic hyperplasia.

Terazosin: Similar to prazosin, used for hypertension and urinary retention associated with benign prostatic hyperplasia.

Doxazosin: Also an alpha-1 adrenergic antagonist with similar uses as prazosin and terazosin.

Uniqueness of Moxisylyte Hydrochloride

This compound is unique due to its specific application in the treatment of erectile dysfunction and its rapid onset of action. Unlike other alpha-1 adrenergic antagonists, it is also used for the short-term treatment of Raynaud’s phenomenon, making it a versatile compound in vascular medicine .

Actividad Biológica

Moxisylyte hydrochloride, also known as thymoxamine, is an alpha-1 adrenergic antagonist primarily used in the treatment of erectile dysfunction and certain vascular conditions. Its biological activity encompasses various pharmacological effects, including vasodilation and modulation of smooth muscle tone, particularly in the urogenital system. This article provides a comprehensive overview of its biological activity, pharmacokinetics, clinical applications, and relevant research findings.

Moxisylyte acts as a competitive antagonist at alpha-1 adrenergic receptors, which are primarily responsible for vasoconstriction. By blocking these receptors, moxisylyte induces vasodilation, leading to increased blood flow to targeted tissues. This mechanism is particularly beneficial in treating erectile dysfunction, where enhanced penile blood flow is essential for achieving and maintaining an erection .

Pharmacokinetics

- Absorption : Moxisylyte is rapidly absorbed following oral administration. The pharmacokinetic profile remains linear within the dosage range of 10 to 30 mg.

- Distribution : The volume of distribution in preclinical studies has been reported between 0.83 to 0.98 L/kg in beagle dogs .

- Metabolism : It undergoes rapid hydrolysis by pseudocholinesterase to form the active metabolite deacetyl-thymoxamine, which is further metabolized by cytochrome P450 enzymes .

- Elimination : Approximately 75% of moxisylyte and its metabolites are eliminated via the kidneys, with a half-life ranging from 1 to 2 hours .

Clinical Applications

Moxisylyte has been studied for various clinical applications:

- Erectile Dysfunction : Clinical studies have demonstrated that intracavernous injection of moxisylyte can induce erections adequate for intercourse in most patients. It produces a concentration-dependent relaxation of norepinephrine-induced contractions in the corpus cavernosum .

- Retinal Disorders : Research indicates potential benefits in treating diabetic retinopathy by improving retinal blood flow and reducing fluorescein leakage from retinal vessels .

- Raynaud's Phenomenon : Moxisylyte is also indicated for managing Raynaud's phenomenon, providing symptomatic relief by promoting vasodilation .

Table 1: Summary of Clinical Studies on this compound

Case Study Insights

- Erectile Dysfunction : In a clinical trial involving men with erectile dysfunction, moxisylyte demonstrated significant efficacy compared to placebo, with many participants reporting satisfactory sexual performance following treatment .

- Retinal Effects : In a study examining patients with diabetic retinopathy, moxisylyte administration resulted in improved retinal perfusion and reduced leakage from retinal vessels, suggesting its potential role in ocular vascular disorders .

- Raynaud's Phenomenon : A cohort study indicated that patients receiving moxisylyte experienced fewer episodes of digital ischemia compared to those on standard therapy, highlighting its effectiveness in enhancing peripheral circulation .

Adverse Effects and Safety Profile

Moxisylyte is generally well-tolerated; however, potential adverse effects include hypotension, dizziness, and local reactions at the injection site. Monitoring is essential during treatment to mitigate risks associated with vasodilation .

Propiedades

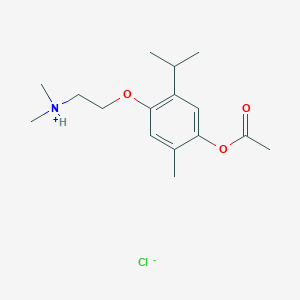

IUPAC Name |

[4-[2-(dimethylamino)ethoxy]-2-methyl-5-propan-2-ylphenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO3/c1-11(2)14-10-15(20-13(4)18)12(3)9-16(14)19-8-7-17(5)6/h9-11H,7-8H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRYMTAVOXVTQEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OC(=O)C)C(C)C)OCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4023339 | |

| Record name | Moxisylyte | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

371ºC at 760 mmHg | |

| Record name | Moxisylyte | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09205 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Solubility |

>47.4 ug/ml | |

| Record name | Moxisylyte | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09205 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Moxisylyte is vasodilator that works as a specific alpha-adrenergic blocking agent. Its action is known to be competitive against norepinephrine without beta-receptor blocking, anti-angiotensin or anti-serotonin activity. | |

| Record name | Moxisylyte | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09205 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

54-32-0, 964-52-3 | |

| Record name | Moxisylyte | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Moxisylyte [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Moxisylyte | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09205 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Moxisylyte hydrochoride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759308 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Moxisylyte | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Moxisylyte | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.186 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MOXISYLYTE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PW8QYA7KI0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

145ºC | |

| Record name | Moxisylyte | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09205 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Moxisylyte hydrochloride, and how does it affect urethral pressure in women with urethral instability?

A1: this compound acts as a selective alpha-1 adrenoceptor blocking agent [, ]. Research suggests that it can significantly reduce both urethral pressure variations and static urethral pressures in women experiencing urethral instability []. While the exact mechanism within the urethra needs further investigation, this effect is likely linked to the relaxation of smooth muscle tissue in the urethra mediated by alpha-1 adrenoceptor blockade.

Q2: Beyond its use in urological contexts, what other therapeutic applications have been investigated for this compound?

A2: Due to its vasodilatory properties, this compound has been explored for its potential in treating conditions related to vascular insufficiency. Studies have investigated its efficacy in improving retinal circulation in patients with diabetes mellitus [, ], as well as its use in addressing vertigo associated with vertebrobasilar insufficiency [].

Q3: Have any studies investigated the potential for drug resistance or cross-resistance with this compound?

A3: To date, there is limited information available regarding the development of drug resistance or cross-resistance specifically related to this compound. Further research is needed to thoroughly understand these aspects of its long-term use.

Q4: What are the key areas where further research on this compound is warranted?

A4: Several areas require further investigation, including:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.